1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline
Overview
Description
1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline is a synthetic organic compound belonging to the class of isoquinolines Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines This compound is characterized by the presence of a tetrahydroisoquinoline core substituted with a nitro group and a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are designed to be environmentally friendly and sustainable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H2) for reduction, oxidizing agents such as potassium permanganate (KMnO4) for oxidation, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products
The major products formed from these reactions include quinoline derivatives, amino-substituted isoquinolines, and various substituted isoquinoline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline involves its interaction with specific molecular targets and pathways. It has been shown to interact with non-N-methyl-D-aspartate (NMDA) receptor channels, which are involved in the development of functional disorders . Additionally, it may affect other neurotransmitter systems and signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound without the nitro and trifluoromethyl substitutions.
7-Nitro-1,2,3,4-tetrahydroisoquinoline: Another derivative with a nitro group but lacking the trifluoromethyl group.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: A compound with a phenyl substitution instead of the nitro and trifluoromethyl groups.
Uniqueness
1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)13-5-6-14(15(9-13)21(22)23)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWGNJAOJZVFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383875 | |
Record name | 1,2,3,4-tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165615-46-3 | |
Record name | 1,2,3,4-tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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